

Application Notes and Protocols for Culmerciclib (TQB3616) in Xenograft Models

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Compound of Interest

Compound Name: Culmerciclib

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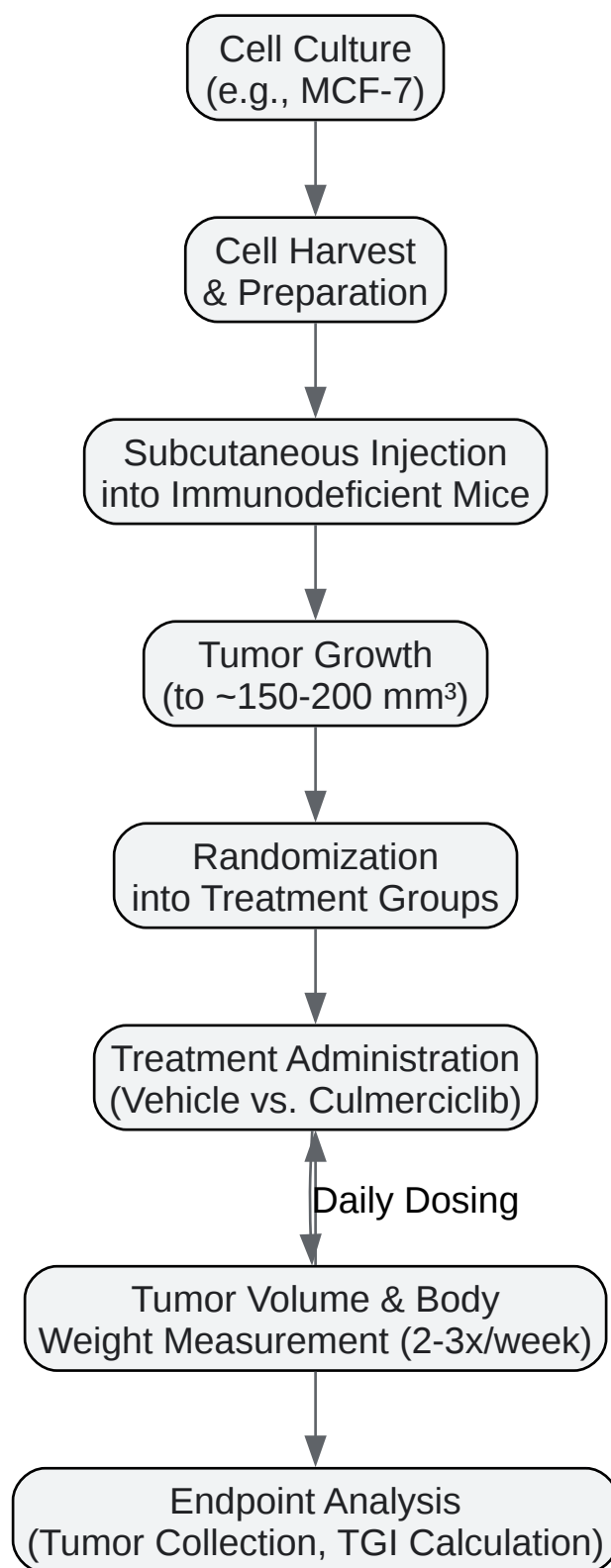
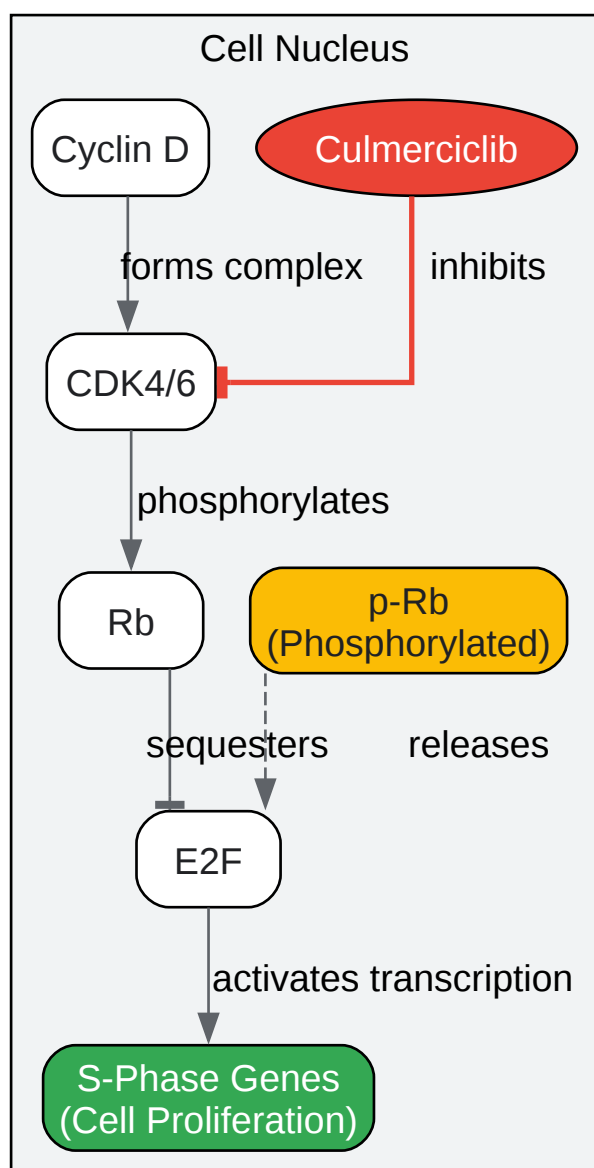
For Researchers, Scientists, and Drug Development Professionals

Introduction

Culmerciclib (also known as TQB3616) is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), with additional activity against CDK2.[1][2] By inhibiting these kinases, **Culmerciclib** blocks the phosphorylation of the Retinoblastoma protein (Rb), preventing the G1-S phase transition of the cell cycle and thereby suppressing tumor cell proliferation.[3] These application notes provide a summary of preclinical data and detailed protocols for the use of **Culmerciclib** in xenograft models to evaluate its anti-tumor efficacy.

Mechanism of Action: CDK4/6 Inhibition

Culmerciclib targets the CDK4/6-Cyclin D-Rb pathway, which is a critical regulator of cell cycle progression. In many cancer types, this pathway is dysregulated, leading to uncontrolled cell growth. **Culmerciclib**'s inhibition of CDK4/6 restores the cell cycle checkpoint, leading to G1 arrest.[3] Its enhanced inhibitory effects on CDK2 and CDK4 may help in overcoming clinical resistance to other CDK4/6 inhibitors.[1]



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